molecular formula C14H11ClO2 B8582417 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone

2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone

Cat. No. B8582417
M. Wt: 246.69 g/mol
InChI Key: STMXDGLZXDOVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2

InChI Key

STMXDGLZXDOVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (29.8 g, 0.223 mol) is added in small portions to a stirred solution of 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone (19.4 g, 0.074 mol) in toluene (300 ml). The mixture is heated to 60° C. and stirring is continued for 2 h. Dilute hydrochloric acid is added to the cooled mixture. Ethyl acetate is added to dissolve the product. The layers are separated and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried and the solvents are evaporated. The product is recrystallized from toluene. The yield is 17 g, 93%.
Quantity
29.8 g
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reactant
Reaction Step One
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19.4 g
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reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three

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